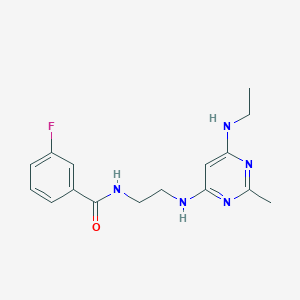

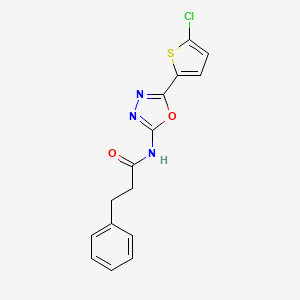

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide, also known as E-3810, is a small molecule inhibitor of the angiopoietin-Tie2 pathway. This pathway plays a crucial role in blood vessel formation and maintenance, making it a promising target for cancer therapy and other diseases associated with abnormal blood vessel growth.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research by S. Robert-Piessard et al. (1997) focuses on the synthesis and evaluation of a novel series of 6-amino-2, 4-lutidine derivatives for their anti-inflammatory activity. Although the study does not directly address the compound , the methodology used for synthesizing and testing the anti-inflammatory properties of related compounds can provide insights into how similar compounds might be synthesized and evaluated for potential therapeutic applications (S. Robert-Piessard et al., 1997).

TNF-α Production Inhibitors

A study by X. Collin et al. (1999) explores N-pyridinyl(methyl)fluorobenzamides as inhibitors of TNF-α production, offering a pathway to understanding how modifications in the molecular structure can impact biological activity, specifically in the context of inflammation and potentially autoimmune diseases (X. Collin et al., 1999).

Antibacterial Agents

H. Egawa et al. (1984) discuss the synthesis and antibacterial activity of compounds with structures that include pyrimidine and fluorobenzamide functionalities. This research could be relevant for understanding how such compounds act as antibacterial agents, which could inform the development of new antibiotics (H. Egawa et al., 1984).

Electrospray Mass Spectrometry

D. Harvey's (2000) work on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including studies on compounds related to fluorobenzamides, could provide a foundation for understanding how such compounds are analyzed and characterized in biochemical research (D. Harvey, 2000).

Mechanism of Action

Mode of Action

These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given its structural similarity to other pyrimidine derivatives, it may potentially affect pathways involving pyrimidine metabolism .

Pharmacokinetics

Its bioavailability, half-life, and clearance rate are currently unknown

Result of Action

Based on its structural features, it may potentially interfere with the normal function of its target proteins or enzymes, leading to alterations in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets . .

Properties

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN5O/c1-3-18-14-10-15(22-11(2)21-14)19-7-8-20-16(23)12-5-4-6-13(17)9-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,20,23)(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKRGRKYSISFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(hydroxymethyl)-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2819763.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2819768.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2819772.png)

![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2819775.png)

![Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2819776.png)

![4-[3-Amino-2-(trifluoromethyl)propyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2819780.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid](/img/structure/B2819785.png)